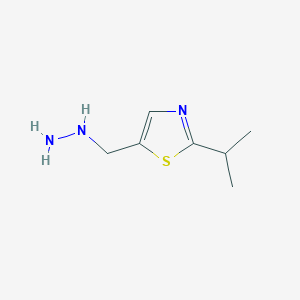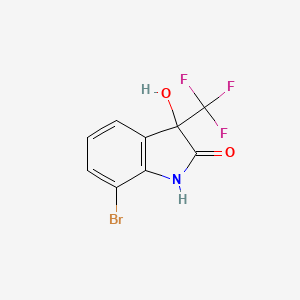
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of 7-bromoindole with trifluoroacetic acid and a suitable oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as trifluoroacetic anhydride may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group at the 3rd position can undergo oxidation to form corresponding ketones.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Amines or alkyl halides.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 7-amino or 7-alkyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity.
類似化合物との比較
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the bromine atom, resulting in different chemical properties and biological activities.
7-Bromoindole: Lacks the hydroxyl and trifluoromethyl groups, leading to reduced biological activity.
3-Hydroxy-7-methylindolin-2-one: Substitution of the bromine atom with a methyl group alters the compound’s reactivity and biological effects.
Uniqueness: 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is unique due to the combination of the bromine atom, hydroxyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and binding affinity, making it a valuable compound for various scientific applications.
特性
分子式 |
C9H5BrF3NO2 |
|---|---|
分子量 |
296.04 g/mol |
IUPAC名 |
7-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5BrF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15) |
InChIキー |
IQHVDAAGANTFGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


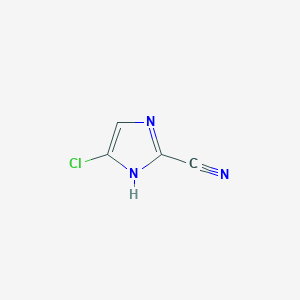
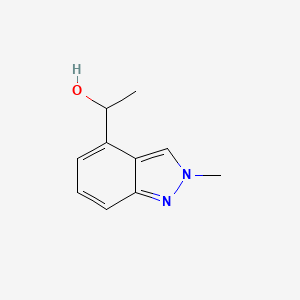
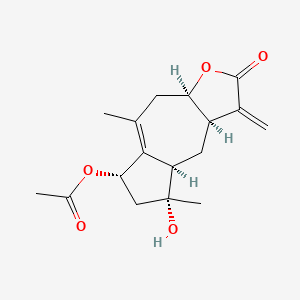
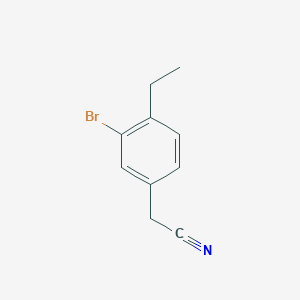
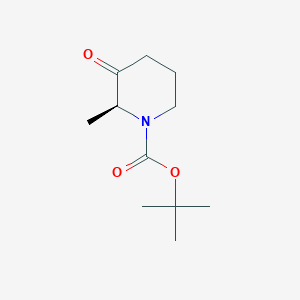
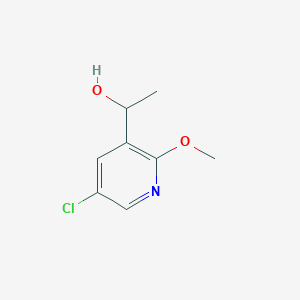
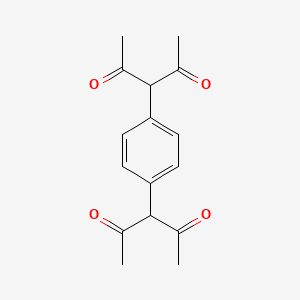
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)


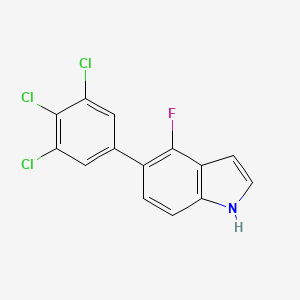
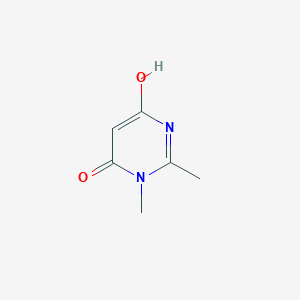
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
